4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid 4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 52099-78-2
VCID: VC20787101
InChI: InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18)
SMILES: CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid

CAS No.: 52099-78-2

Cat. No.: VC20787101

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

4-(3-isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid - 52099-78-2

Specification

CAS No. 52099-78-2
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoic acid
Standard InChI InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18)
Standard InChI Key KHMLJSRRGUTSPA-UHFFFAOYSA-N
SMILES CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O
Canonical SMILES CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator